3-(2-Chlorophenyl)-2,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
3-(2-chlorophenyl)-2,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5/c1-13-12-17(24-10-8-23(3)9-11-24)25-19(21-13)18(14(2)22-25)15-6-4-5-7-16(15)20/h4-7,12H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOFPMIVKHWSSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C)C)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 3-(2-Chlorophenyl)-2,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment.
Mode of Action
This compound interacts with CDK2, inhibiting its activity. The inhibition of CDK2 leads to a significant alteration in cell cycle progression. This interaction results in the prevention of tumor cell proliferation, making it a potential therapeutic agent for cancer treatment.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway. CDK2 is essential for the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2, the compound prevents cells from entering the S phase, thereby halting cell division and proliferation.
Result of Action
The result of the action of this compound is the significant inhibition of cell growth. Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines. It also induces apoptosis within HCT cells, leading to cell death and potentially reducing the size of tumors.
Biochemical Analysis
Biochemical Properties
It is suggested that this compound could have inhibitory activity against specific kinases. Kinases are enzymes that play a crucial role in various biochemical reactions, including signal transduction, cell division, and metabolism.
Biological Activity
3-(2-Chlorophenyl)-2,5-dimethyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a compound belonging to the class of pyrazolo[1,5-a]pyrimidines, which has garnered attention for its potential biological activities, particularly in cancer research. This article explores its biochemical properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C19H22ClN5
- Molecular Weight : 355.87 g/mol
- IUPAC Name : this compound
The primary biological target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . The interaction with CDK2 leads to the inhibition of its activity, which is crucial for cell cycle progression. This inhibition results in significant effects on cell growth and proliferation.
Biochemical Pathways
The inhibition of CDK2 affects several key pathways:
- Cell Cycle Progression : Disruption in the cell cycle can lead to apoptosis in rapidly dividing cells.
- Signal Transduction : The compound may interfere with various signaling pathways that are essential for cancer cell survival.
Biological Activity and Research Findings
Research studies have demonstrated the compound's cytotoxic effects against various cancer cell lines. Notably:
- Cytotoxicity : The compound exhibits superior cytotoxic activities against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. In vitro studies indicate an IC50 value that suggests effective inhibition of these cancer cells.
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| MCF-7 | 0.09 | High |
| HCT-116 | 0.23 | Moderate to High |
Case Studies
- Dual Inhibition Study : A study focused on pyrazolo[1,5-a]pyrimidine derivatives reported that compounds similar to the target compound demonstrated potent dual inhibition against CDK2 and TRKA kinases. These compounds showed IC50 values comparable to established inhibitors like ribociclib and larotrectinib .
- Antiproliferative Effects : In a broader screening involving 60 different cancer cell lines, derivatives of pyrazolo[1,5-a]pyrimidine showed a mean growth inhibition of approximately 43.9%, indicating significant potential as anticancer agents .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Physicochemical Properties
Table 1: Structural and Molecular Comparisons
Key Observations:
Position 3 Substituents :
- The 2-chlorophenyl group in the target compound may confer distinct steric and electronic effects compared to 4-chlorophenyl () or phenyl (). The chlorine's ortho position could hinder rotational freedom and alter binding interactions .
- Bulky groups like 3,4-dimethoxyphenyl () enhance electron density but reduce solubility .
Position 7 Substituents: The 4-methylpiperazinyl group in the target compound offers enhanced solubility and basicity compared to piperidinyl () or sulfanyl () groups. Piperazine derivatives are common in drug design for their ability to improve pharmacokinetics .
Molecular Weight :
- The target compound’s estimated molecular weight (~340) is lower than analogues with extended substituents (e.g., : 456.53), which may influence bioavailability and blood-brain barrier penetration .
Q & A
Q. What are the common synthetic routes for preparing this compound, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves cyclocondensation of substituted pyrazole amines with β-diketones or enaminones under reflux conditions. For example:
- Route 1 : Reacting 4-(2-chlorophenyl)-3-methyl-1H-pyrazol-5-amine with a trifluoromethyl-substituted diketone in pyridine at 433–438 K for 2.5 hours (yield: ~67%) .
- Route 2 : Using glacial acetic acid as a solvent at room temperature for 12 hours, followed by recrystallization (yield: 77%) .
Key Factors : - Temperature : Higher temperatures (e.g., 433 K) accelerate cyclization but may degrade heat-sensitive substituents.
- Solvent : Polar aprotic solvents (e.g., pyridine) favor imine formation, while acetic acid enhances electrophilicity of intermediates.
Q. How do researchers confirm structural identity using spectroscopic methods?
Methodological Answer: A multi-technique approach is critical:
- 1H/13C NMR : Assign peaks based on substituent electronic environments. For example, the methylpiperazinyl group shows singlets at δ ~2.4 ppm (N–CH3) and δ ~3.5 ppm (piperazine protons) .
- IR Spectroscopy : Confirm NH/amine stretches (~3350 cm⁻¹) and C=O/C=N vibrations (~1650 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 402 for C21H16ClN7) validate the empirical formula .
- Elemental Analysis : Compare calculated vs. observed C/H/N percentages (e.g., C: 62.77% calc. vs. 62.8% obs.) .
Advanced Research Questions
Q. How to resolve discrepancies between calculated and observed spectroscopic data during structural elucidation?
Methodological Answer: Discrepancies often arise from tautomerism, crystallographic packing, or solvent effects. Strategies include:
- Dynamic NMR : Detect tautomeric equilibria (e.g., pyrazole vs. pyrimidine ring proton exchange) at variable temperatures .
- X-ray Crystallography : Resolve ambiguities in substituent positioning. For example, single-crystal studies revealed a dihedral angle of 54.9° between pyrazolopyrimidine and aryl rings, affecting NMR coupling constants .
- DFT Calculations : Simulate NMR shifts using software (e.g., Gaussian) to compare with experimental data .
Q. How can single-crystal X-ray diffraction data analyze molecular conformation and intermolecular interactions?
Methodological Answer: X-ray data provide atomic-level insights:
Q. What strategies optimize reaction pathways for low yields or byproduct formation?
Methodological Answer:
- Byproduct Mitigation :
- Use scavengers (e.g., molecular sieves) to remove water during cyclization, preventing retro-aldol reactions .
- Employ microwave-assisted synthesis to reduce reaction time and side products .
- Yield Improvement :
Q. How to design experiments for assessing biological activity?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
